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Compound of Interest

Compound Name: Barium silicide

Cat. No.: B13737294

Alkaline-earth silicides are intermetallic compounds formed between an alkaline-earth metal
(Ca, Sr, Ba) and silicon. Their structural chemistry is elegantly rationalized by the Zintl-Klemm
concept. According to this model, the electropositive alkaline-earth metal formally donates its
two valence electrons to the more electronegative silicon atoms.[1] This electron transfer
results in the formation of AE2* cations and a polyanionic silicon sublattice, [Si]?~.

The structure of this silicon sublattice—whether it consists of isolated atoms, chains, layers, or
three-dimensional networks—can be predicted by considering the number of valence electrons
per silicon atom. The silicon atoms form covalent bonds with each other to satisfy their valence,
analogous to isoelectronic elements.[2] This framework classifies these materials as Zintl
phases, which are typically brittle, high-melting-point semiconductors or poor conductors.[1]

Crystal Structures by Stoichiometry

The crystal structures of alkaline-earth silicides are diverse and highly dependent on the ratio
of the constituent elements. The most common stoichiometries are M2Si, MSi, and MSi-.

Silicides Rich in Metal: M2Si

In the M2Si compounds, each silicon atom formally accepts four electrons to form an isolated
Si4~ anion. These anions are isoelectronic with noble gases. Consequently, no Si-Si bonds are
formed. The CazSi, Sr2Si, and Ba=Si compounds are all reported to crystallize in the
orthorhombic anti-PbClz structure type.[3][4]
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Table 1: Crystallographic Data for M=Si Compounds (Structure Type: anti-PbCl2)

Compoun Crystal Space
- i - a (A) b (A) ¢ (A) Ref.
d System Group
] Orthorho Pnma
CazSi . 7.65 4.80 9.01 [3]
mbic (62)
Orthorhom
Sr2Si o Pnma (62) 8.13 5.15 9.62 3]
ic

| Ba2Si | Orthorhombic | Pnma (62) | 8.52 | 5.42 | 10.17 |[4] |

Monosilicides: MSi

For the MSi stoichiometry, each silicon atom gains two electrons, forming a Si2~ polyanion. To
satisfy its valence, each silicon atom, now isoelectronic with phosphorus, forms two covalent
bonds, resulting in infinite zigzag chains ([Si2~]n). The CaSi, SrSi, and BaSi compounds adopt
the orthorhombic CrB-type structure, which accommodates these chains.[5]

Table 2: Crystallographic Data for MSi Compounds (Structure Type: CrB)

Compoun Crystal Space
i J - a (A) b (A) c (A) Ref.
d System Group
. Orthorho Ccmcm
CaSi . 4.59 10.79 3.90 [5]
mbic (63)
Orthorhom
SrSi b Cmcm (63) 4.78 11.24 4.03 [5]
ic

| BaSi | Orthorhombic | Cmcm (63) | 5.03 | 12.11 | 4.26 |[5] |

Disilicides: MSi:
In the disilicides (MSiz), each silicon atom formally accepts one electron, becoming

isoelectronic with arsenic. This leads to the formation of three covalent bonds per silicon atom,
resulting in complex two-dimensional (2D) layers or three-dimensional (3D) networks. This

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.ct.imm.cnr.it/?q=publications/substitutional-b-si-accurate-lattice-parameter-determination
https://www.ct.imm.cnr.it/?q=publications/substitutional-b-si-accurate-lattice-parameter-determination
https://legacy.materialsproject.org/materials/mp-9905/
https://next-gen.materialsproject.org/materials/mp-2661
https://next-gen.materialsproject.org/materials/mp-2661
https://next-gen.materialsproject.org/materials/mp-2661
https://next-gen.materialsproject.org/materials/mp-2661
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13737294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

class exhibits significant polymorphism. For instance, CaSiz can exist in a trigonal form with
puckered layers of Si atoms or a high-pressure tetragonal a-ThSiz-type structure with a 3D Si
network.[6] SrSi2 often adopts a unique cubic structure, while BaSiz2 has a complex
orthorhombic structure.[1][7]

Table 3: Crystallographic Data for Common MSiz Polymorphs

Compo Crystal Space Angles

a (A) b (A) c(A) Ref.
und System Group (°)
. i R-3m o=p=90,
CaSiz Trigonal 3.86 3.86 30.63 [6]
(166) y=120
CaSiz Tetragon [41/amd a=p=y=9
4.23 4.23 13.63
(HP) al (141) 0
) ] P4132 o=P=y=9
SrSiz Cubic 6.54 6.54 6.54 [7]
(213) 0

| BaSiz | Orthorhombic | Pnma (62) | 9.01 | 6.78 | 11.60 | a=p=y=90 |[1] |

Experimental Protocols

The synthesis and characterization of alkaline-earth silicides require careful control of
experimental conditions due to the high reactivity of the alkaline-earth metals.

Protocol 1: Solid-State Synthesis

This method is widely used for producing polycrystalline powders of intermetallic compounds.
Objective: Synthesize CazSi powder from elemental precursors.

Materials:

¢ Calcium metal pieces (99.5% purity or higher).

« Silicon powder (99.99% purity or higher).

e Tantalum or niobium tube.
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e Quartz ampoule.
e Argon gas (high purity).
Procedure:

o Preparation: All handling of precursor materials must be performed in an inert-atmosphere
glovebox (e.g., argon-filled) to prevent oxidation.

» Stoichiometry: Weigh stoichiometric amounts of calcium and silicon in a 2:1 molar ratio.
» Loading: Place the mixed reactants into a tantalum tube. Crimp or weld the tube shut.

e Sealing: Place the sealed tantalum tube inside a larger quartz ampoule. Evacuate the
ampoule to a pressure of ~10~* Torr and backfill with argon. Seal the quartz ampoule using a
torch.

o Reaction: Place the sealed ampoule in a programmable tube furnace. Heat slowly to 800-
1000 °C over several hours. Hold at the target temperature for 24-48 hours to ensure a
complete reaction.

e Cooling: Cool the furnace slowly to room temperature.

» Recovery: In the glovebox, carefully break the quartz ampoule and retrieve the tantalum
tube. Cut the tube open to recover the product.

o Homogenization: The resulting product may be inhomogeneous. Grind it into a fine powder
inside the glovebox, press it into a pellet, and repeat the heating/cooling cycle (annealing) to
improve homogeneity.

Protocol 2: Vapor-Phase Synthesis of BaSiz2 on Silicon

This protocol describes the synthesis of BaSiz thin films or nanowires by reacting barium vapor
with a silicon substrate.

Objective: Convert silicon nanowire arrays into BaSiz nanowire arrays.

Materials:
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Silicon wafer or Si nanowire arrays on a substrate.

Barium metal chunks (99.5% purity or higher).

Two-zone tube furnace.

Sealed quartz tube reactor.

Procedure:

Substrate Placement: Place the silicon substrate at the downstream end of a quartz tube
reactor.

Source Placement: Place the barium metal source in a crucible at the upstream end of the
reactor.

Evacuation: Seal the reactor and evacuate to a high vacuum (<10~ Torr).

Heating: Use a two-zone furnace to independently control the temperature of the source and
the substrate.

o Heat the silicon substrate to the reaction temperature, typically around 930 °C.[5]
o Heat the barium source to a temperature sufficient to generate vapor (e.g., 600-700 °C).

Reaction: The barium vapor is transported to the hotter substrate zone by the pressure
differential, where it reacts with the silicon to form BaSiz. The reaction time can be varied to
control the extent of conversion and film thickness.

Cooling: After the desired reaction time, turn off the heaters and allow the system to cool to
room temperature under vacuum.

Sample Retrieval: Vent the reactor with an inert gas (e.g., argon) before retrieving the
sample.

Protocol 3: Characterization by Powder X-ray Diffraction
(XRD)
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XRD is the primary technique for phase identification and crystal structure analysis of the
synthesized materials.

Objective: Confirm the crystal phase and determine the lattice parameters of a synthesized
silicide powder.

Procedure:

o Sample Preparation: In a glovebox, finely grind the synthesized material using an agate
mortar and pestle. Mount the powder onto a zero-background sample holder. To prevent air
exposure during the measurement, the sample can be protected with a Kapton film or a
specialized air-sensitive sample holder.

» Data Collection:

o Use a powder diffractometer, typically with Cu Ka radiation (A = 1.54 A).

o Set the 20 scan range appropriate for the expected phases (e.g., 10° to 90°).

o Choose a suitable step size (e.g., 0.02°) and dwell time (e.g., 1-2 seconds/step).
» Phase Identification:

o Compare the experimental diffraction pattern (a plot of intensity vs. 20) to reference
patterns from a crystallographic database (e.g., ICDD PDF, ICSD).

o A match in peak positions and relative intensities confirms the presence of a specific
phase.

o Lattice Parameter Refinement:

o If a single phase is identified, the precise lattice parameters can be determined using
analysis software (e.g., GSAS-II, FullProf).

o This process involves indexing the diffraction peaks (assigning Miller indices, hkl) and
performing a least-squares refinement of the unit cell parameters to best fit the observed
peak positions.
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Visualized Relationships and Workflows

Graphviz diagrams can effectively illustrate the conceptual relationships in silicide chemistry
and the practical steps in their study.

Stoichiometry Silicon Polyanion (Zintl Formalism) Resulting Structure Type
M - Si
MaSi +4e~ transfer Isolated Si*= anti-PbClz type
(0 bonds) (e.g., Ca=Si)
M - Si
+2e" transfer [Si#=]n Chains CrB type
(2 bonds) (e.g., CaSi)
M - Si
+1e~ transfer > [Sit~]n Layers/Networks Layered / Network

(3 bonds) (e.g., CaSi2)

Click to download full resolution via product page

Caption: Classification of alkaline-earth silicides via the Zintl concept.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b13737294?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13737294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Synthesis

Weigh Precursors
(Ca, Sr, Ba + Si)
in Glovebox

Seal in Ta/Nb Tube
& Quartz Ampoule

Heat in Furnace
(Solid-State Reaction)

Recover Polycrystalline
Product

Characterization

Grind Sample

Powder X-Ray Diffraction
(XRD)

Phase ID &
Lattice Parameter
RE

Further Analysis
(e.q., Electronic,
Thermoelectric)

Click to download full resolution via product page

Caption: General experimental workflow for silicide synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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